Product packaging for (1-Ethylcyclopropyl)methanamine(Cat. No.:)

(1-Ethylcyclopropyl)methanamine

Cat. No.: B15088295
M. Wt: 99.17 g/mol
InChI Key: DFEBPTMNVUHJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclopropyl (B3062369) Moieties in Advanced Chemical Scaffolds

The carbon-carbon bonds within a cyclopropane (B1198618) ring have a higher degree of p-character than typical sp3-hybridized carbons, leading to what is often described as "bent bonds" or Walsh orbitals. nih.gov This results in the cyclopropyl group having some characteristics of a carbon-carbon double bond, such as the ability to participate in conjugation and stabilize adjacent carbocations through hyperconjugation. nih.gov

In medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other functional groups, such as a phenyl ring or a vinyl group, to improve metabolic stability, reduce lipophilicity, and enhance binding affinity to biological targets. Its rigid, well-defined three-dimensional structure can also serve to lock a molecule into a specific conformation, which can be crucial for its biological activity. The presence of cyclopropane rings is a feature of numerous marketed drugs, highlighting their importance in the development of new therapeutic agents.

Table 1: Key Properties and Synthetic Implications of the Cyclopropyl Group

Property Description Significance in Synthesis
High Ring Strain The 60° bond angles deviate significantly from the ideal 109.5° for sp³ carbons, leading to high strain energy. Provides a driving force for ring-opening reactions, allowing for the synthesis of more complex acyclic structures.
Unique Hybridization The C-C bonds have increased p-character, resembling a double bond in some respects. Allows the cyclopropyl group to interact with adjacent functional groups and stabilize reactive intermediates.
Rigid Conformation The three-membered ring is conformationally locked. Offers a predictable and rigid scaffold for the precise spatial arrangement of substituents.
Metabolic Stability The C-H bonds of the cyclopropane ring are generally strong and less susceptible to metabolic oxidation. Can be introduced into drug candidates to improve their pharmacokinetic profiles.

Overview of Primary Amines as Crucial Synthons in Contemporary Organic Chemistry

Primary amines are organic compounds characterized by the presence of an -NH2 group bonded to a carbon atom. They are fundamental building blocks, or synthons, in modern organic synthesis due to the nucleophilicity of the nitrogen atom and the presence of reactive N-H bonds. The lone pair of electrons on the nitrogen atom allows primary amines to act as excellent nucleophiles, participating in a wide array of chemical reactions to form new carbon-nitrogen bonds.

These reactions include nucleophilic substitution, acylation to form amides, and reductive amination with aldehydes and ketones to produce secondary and tertiary amines. The ability to form amides is particularly important, as the amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical compounds.

The synthesis of primary amines itself can be achieved through various methods, such as the reduction of nitro compounds, nitriles, and amides, as well as through specialized methods like the Gabriel synthesis and the Hofmann rearrangement. The versatility of primary amines as synthetic intermediates makes them indispensable in the construction of a diverse range of complex molecules, from pharmaceuticals and agrochemicals to polymers and dyes.

Table 2: Common Synthetic Routes to Primary Amines

Reaction Starting Material Key Reagents
Reduction of Nitro Compounds Nitroalkane/Nitroarene H₂, Metal Catalyst (e.g., Pd, Pt, Ni) or Metal Hydrides
Reduction of Nitriles Nitrile LiAlH₄ or H₂, Metal Catalyst
Reductive Amination Aldehyde or Ketone NH₃, H₂, Metal Catalyst or NaBH₃CN
Gabriel Synthesis Alkyl Halide Potassium Phthalimide, followed by Hydrazine
Hofmann Rearrangement Primary Amide Br₂, NaOH

Structural and Stereochemical Considerations Unique to (1-Ethylcyclopropyl)methanamine

The compound this compound possesses a specific arrangement of its constituent parts that dictates its structural and stereochemical properties. The central feature is a cyclopropane ring where one carbon atom is disubstituted, being bonded to both an ethyl group (-CH₂CH₃) and a methanamine group (-CH₂NH₂). The other two carbon atoms of the cyclopropane ring are each bonded to two hydrogen atoms.

A key structural consideration is the quaternary carbon atom of the cyclopropane ring (C1). This carbon is sterically hindered due to the presence of the ethyl and aminomethyl substituents. This steric crowding can influence the reactivity of the adjacent aminomethyl group and the cyclopropane ring itself. The electronic properties of the ethyl group, which is electron-donating, and the aminomethyl group can also affect the stability and reactivity of the cyclopropane ring.

From a stereochemical perspective, the structure of this compound is noteworthy. For a substituted cyclopropane to exhibit chirality, there must be a stereocenter. In the case of this compound, the carbon atom C1 is bonded to four different groups: the ethyl group, the methanamine group, and the two other carbons of the cyclopropane ring (C2 and C3). However, since C2 and C3 are both -CH₂- groups and are part of a symmetrical ring structure relative to the C1-substituents, the molecule as a whole does not possess a chiral center and is therefore achiral. Consequently, this compound does not have enantiomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B15088295 (1-Ethylcyclopropyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6(5-7)3-4-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBPTMNVUHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Ethylcyclopropyl Methanamine and Analogues

Strategies for Cyclopropyl (B3062369) Ring Formation in Amine Precursors

These methods involve the creation of the three-membered ring as a key step in the synthesis, starting from acyclic or larger ring precursors that already contain the necessary nitrogen functionality.

The direct cyclopropanation of alkenes bearing an amine or a protected amine functionality is a powerful method for creating cyclopropylamines. The choice of cyclopropanating agent is crucial and depends on the substrate's nature and the desired stereochemistry.

One modern approach involves titanium-catalyzed reactions where amides can react with terminal alkenes to generate cyclopropylamines. researchgate.net This method leverages transition metal catalysis to facilitate the carbene transfer necessary for ring formation. researchgate.net More traditional and widely used methods include the Simmons-Smith reaction, which utilizes a zinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), and reactions involving diazo compounds catalyzed by metals like rhodium or copper. ethz.ch

For complex molecules, chemoselectivity can be a challenge. For instance, in a synthesis involving an amine-containing substrate, the nucleophilicity of the amine could lead to side reactions with the carbene or carbenoid. ethz.ch To circumvent this, the amine is often protected with a group like tert-butoxycarbonyl (Boc), which reduces its nucleophilicity, allowing the cyclopropanation to proceed cleanly. ethz.ch An example demonstrated that a Boc-protected amine derivative successfully underwent dibromocyclopropanation in 65% yield, whereas the unprotected amine yielded only 9% of the desired product due to side reactions. ethz.ch

Table 1: Common Cyclopropanation Methods for Amine Precursors

MethodReagent(s)Substrate ExampleKey Features
Simmons-SmithCH₂I₂ / Zn(Cu)Alkene with protected amineTolerates various functional groups; often stereospecific.
Diazo-CatalyticEthyl diazoacetate / Rh₂(OAc)₄Olefinic amine precursorHigh efficiency; catalyst choice influences chemoselectivity (cyclopropanation vs. C-H insertion). ethz.ch
Corey-ChaykovskyDimethylsulfoxonium methylideα,β-Unsaturated amideNucleophilic addition-cyclization mechanism. ethz.ch
Ti-CatalyzedTi(Oi-Pr)₄ / Grignard ReagentAmide + Terminal AlkeneForms cyclopropylamines directly from amides. researchgate.net

Intramolecular cyclization offers an elegant pathway to construct the cyclopropane (B1198618) ring, particularly for creating bicyclic or constrained amine structures. nih.govacs.org A notable example is the titanium-mediated cyclization of N-allylamino acid derivatives. This method provides an efficient route to synthesize N-heterocycles containing a cyclopropane ring. acs.org

Another powerful strategy is the Kulinkovich-Szymoniak reaction, which involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. This leads to the formation of a titanacyclopropane intermediate, which can be subsequently hydrolyzed to yield a primary cyclopropylamine (B47189). This approach is highly effective for synthesizing 1-substituted cyclopropylamines.

Furthermore, research has shown that carboxamides can be converted into cyclopropylamines through intramolecular pathways, highlighting the versatility of readily available starting materials in complex amine synthesis. acs.org

Table 2: Examples of Intramolecular Cyclization for Cyclopropylamine Synthesis

Precursor TypeReagentsProduct TypeReference
N-Allylamino acid dimethylamideTi(Oi-Pr)₄, i-PrMgBrBicyclic cyclopropylamine nih.govacs.org
Unsaturated NitrileEtMgBr, Ti(Oi-Pr)₄1-EthylcyclopropylamineKulinkovich-Szymoniak Reaction
γ-ChloroamideStrong Base (e.g., NaH)Cyclopropylamide (amine precursor) acs.org

Stereoselective Synthesis of (1-Ethylcyclopropyl)methanamine and Enantiomeric Forms

The synthesis of specific enantiomers of this compound, a chiral primary amine, requires advanced stereoselective methodologies. The strategic introduction of chirality at the densely substituted cyclopropane ring is a significant synthetic challenge. Modern approaches focus on controlling the three-dimensional arrangement of atoms during the formation of the cyclopropyl core or in subsequent functional group manipulations. These methods can be broadly categorized into chiral auxiliary-based strategies, asymmetric catalysis, and enantioselective reductions of prochiral precursors.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliary-based synthesis is a powerful strategy where a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. matthey.com After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral cyclopropylamines like this compound, this approach typically involves attaching an auxiliary to a precursor molecule to control the formation or substitution of the cyclopropane ring.

One effective method involves the use of N-sulfinyl imines. wikipedia.orgconsensus.app For instance, a chiral N-sulfinyl α-chloro ketimine can be treated with a Grignard reagent. consensus.app The reaction proceeds through a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, followed by a diastereoselective addition of the organomagnesium nucleophile. wikipedia.org The chiral sulfinyl group directs the approach of the nucleophile, leading to the formation of an N-sulfinyl cyclopropylamine with high diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary cyclopropylamine. wikipedia.org

Another well-established class of auxiliaries are oxazolidinones, often referred to as Evans auxiliaries. matthey.com In a potential route, an N-acyl oxazolidinone could be used to direct a diastereoselective cyclopropanation. A related strategy employs a temporary stereocenter, where an aldol (B89426) reaction between a chiral auxiliary-bearing enolate and an α,β-unsaturated aldehyde creates a hydroxyl stereocenter. nih.gov This newly formed stereocenter then directs a subsequent diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the temporary stereocenter and the chiral auxiliary, yielding an enantiopure cyclopropane carboxaldehyde, which can be converted to the target amine. nih.gov

Other notable auxiliaries include camphorsultam and pseudoephedrine derivatives, which have demonstrated high stereocontrol in various asymmetric transformations, including alkylations and Michael additions, that could be adapted to construct the chiral cyclopropane framework. matthey.comresearchgate.net

Table 1: Chiral Auxiliaries in Stereoselective Synthesis

Chiral AuxiliaryPrecursor TypeKey TransformationTypical Diastereomeric Excess (d.e.)Reference(s)
tert-Butanesulfinamideα-Chloro ketiminesGrignard Addition to CyclopropylideneamineGood to High wikipedia.orgconsensus.app
Oxazolidinones (Evans)N-Acyl derivativesAldol Reaction / CyclopropanationHigh matthey.comnih.gov
CamphorsultamN-Acryloyl derivativesMichael Addition / Cyclopropanation>90% matthey.com
PseudoephenamineAmidesAsymmetric AlkylationHigh researchgate.net

Asymmetric Catalysis in the Formation of Cyclopropylamine Scaffolds

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Several catalytic strategies are applicable to the formation of chiral cyclopropylamines.

Catalytic asymmetric cyclopropanation of alkenes is a primary method for constructing the chiral cyclopropane skeleton. acsgcipr.org This can be achieved using transition metal catalysts complexed with chiral ligands. For example, chiral iron porphyrin complexes have been shown to catalyze the highly enantioselective cyclopropanation of arylalkenes with α-diazoacetonitrile, providing a direct route to chiral cyclopropanecarbonitriles, which are immediate precursors to cyclopropylamines. acsgcipr.org

Another powerful approach involves the catalytic asymmetric carbometalation of cyclopropenes. This method allows for the creation of diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives through a subsequent electrophilic amination step. acs.org Chemoenzymatic strategies have also emerged as a potent tool. Engineered variants of proteins, such as sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones. rsc.org The resulting chiral cyclopropyl ketones are versatile intermediates that can be converted to amines. rsc.org

More recently, asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins have been developed using chiral phosphoric acids as catalysts. acs.org This type of hydrogen-bonding catalysis facilitates the construction of complex chiral scaffolds under mild photochemical conditions. acs.org

Table 2: Asymmetric Catalysis for Cyclopropylamine Scaffolds

Catalytic SystemReaction TypeKey IntermediateTypical Enantiomeric Excess (e.e.)Reference(s)
Chiral Iron PorphyrinCyclopropanationCyclopropanecarbonitrileHigh acsgcipr.org
Chiral Myoglobin VariantCyclopropanationCyclopropyl Ketone>99% rsc.org
Chiral Phosphoric Acid (CPA)[3+2] PhotocycloadditionSubstituted Aminocyclopentene~81% acs.org
Chiral Ligand/Metal ComplexCarbometalation/AminationCyclopropylamineHigh acs.org

Enantioselective Reductions in the Synthetic Route

Enantioselective reduction of a prochiral precursor is a highly effective and widely used strategy for accessing chiral amines. acsgcipr.org For the synthesis of this compound, this would typically involve the asymmetric reduction of a C=N or C=O bond in a suitably functionalized cyclopropane derivative.

A direct route is the asymmetric reductive amination of a prochiral ketone. thieme-connect.de In this approach, (1-ethylcyclopropyl) methyl ketone would be reacted with an ammonia (B1221849) source to form an intermediate imine in situ. This imine is then reduced enantioselectively to the target primary amine. Biocatalysts, such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs), are particularly effective for this transformation, often providing excellent enantioselectivity under mild, aqueous conditions. matthey.comresearchgate.net These enzymes can be selected to produce either the (R)- or (S)-enantiomer of the amine. matthey.com

Alternatively, a two-step sequence can be employed. First, the prochiral ketone, (1-ethylcyclopropyl) methyl ketone, undergoes an enantioselective reduction to a chiral alcohol. wikipedia.org This can be accomplished using chiral organoborane reagents (e.g., Midland Alpine borane (B79455) reduction) or through catalytic hydrogenation or transfer hydrogenation with chiral transition metal complexes, such as those based on Ruthenium-BINAP systems. wikipedia.orgnih.gov The resulting enantiomerically pure alcohol is then converted to the amine, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine equivalent.

Another viable precursor is 1-ethylcyclopropanecarbonitrile. The reduction of nitriles to primary amines can be achieved with various reagents, including lithium aluminum hydride or catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.com While achieving enantioselectivity in the direct reduction of the nitrile itself is challenging, the nitrile can be synthesized from a chiral precursor to embed the desired stereochemistry prior to reduction.

Table 3: Enantioselective Reduction Strategies for Chiral Amine Synthesis

PrecursorMethodCatalyst/Reagent TypeProductReference(s)
Prochiral KetoneAsymmetric Reductive AminationBiocatalyst (e.g., ATA, IRED)Chiral Primary Amine researchgate.netthieme-connect.de
Prochiral KetoneAsymmetric Transfer HydrogenationChiral Ru or Ir ComplexChiral Alcohol wikipedia.orgacs.org
Prochiral KetoneStoichiometric ReductionChiral Borane ReagentChiral Alcohol wikipedia.org
NitrileCatalytic HydrogenationRaney Nickel, Pd/CPrimary Amine commonorganicchemistry.com

Chemical Reactivity and Transformation of 1 Ethylcyclopropyl Methanamine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is the basis for a range of common amine reactions.

Primary amines like (1-Ethylcyclopropyl)methanamine readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable N-substituted amides. This reaction, known as nucleophilic acyl substitution, proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to yield the amide. chemguide.co.uklibretexts.org

Typically, these reactions are carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. chemguide.co.uk

Table 1: Representative Nucleophilic Acylation of a Cyclopropylmethanamine Analog

Reactant 1Reactant 2ProductReaction ConditionsYieldReference
CyclopropylmethanamineBenzoyl chlorideN-(cyclopropylmethyl)benzamideBase (e.g., triethylamine), Solvent (e.g., CH₂Cl₂)HighGeneral reaction, specific yield not cited.
2-phenylcyclopropane-1-carboxamideCyclopentylamineN-cyclopentyl-2-phenylcyclopropane-1-carboxamideEDCI, HOBT, THF70.7% mdpi.com

Based on these principles, this compound is expected to react similarly with a variety of acylating agents to produce the corresponding N-((1-ethylcyclopropyl)methyl)amides.

The nucleophilic nature of the primary amine in this compound allows it to undergo alkylation with alkyl halides. This is a classic SN2 reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

A common challenge with the alkylation of primary amines is over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants, with an excess of the amine, can favor the formation of the mono-alkylated product.

Detailed experimental procedures for the specific alkylation of this compound are not prevalent in the examined literature. However, general methods for the alkylation of primary amines are well-established.

Table 2: General Alkylation Reaction of a Primary Amine

Reactant 1Reactant 2ProductGeneral ConditionsNotes
Primary Amine (e.g., this compound)Alkyl Halide (R-X)Secondary AmineExcess amine, heatCan lead to a mixture of products (secondary, tertiary amines, and quaternary ammonium salts).

This compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. chemguide.co.uklibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk The formation of imines is a reversible process, and the removal of water can be used to drive the reaction towards the products. nih.gov

The reaction of this compound with an aldehyde would yield an aldimine, while reaction with a ketone would produce a ketimine. These imine derivatives can be important intermediates in organic synthesis.

While no specific examples for this compound were found, the formation of imines from primary amines and carbonyls is a fundamental and widely applied reaction in organic chemistry. docbrown.info For instance, benzaldehyde (B42025) reacts readily with primary amines in the presence of a dehydrating agent or with azeotropic removal of water to form the corresponding N-benzilideneamine.

Table 3: Representative Imine Formation Reaction

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundAldehyde (R'CHO)N-((1-ethylcyclopropyl)methyl)aldimineAcid catalyst (e.g., p-TsOH), removal of water
This compoundKetone (R'₂CO)N-((1-ethylcyclopropyl)methyl)ketimineAcid catalyst (e.g., p-TsOH), removal of water

Beyond imine formation, the primary amine of this compound can act as a nucleophile in other carbonyl addition reactions. For example, it can participate in the ring-opening of epoxides. The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. mdpi.comresearchgate.netresearchgate.net This reaction is often regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. researchgate.net The reaction can be catalyzed by various acids or metals. researchgate.net

Table 4: Representative Epoxide Ring-Opening Reaction

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundEpoxideβ-amino alcoholAcid or metal catalyst, solvent (e.g., water, THF)

Reactivity and Modifications of the Cyclopropyl (B3062369) Ring System

The cyclopropyl group, with its inherent ring strain, can undergo a variety of ring-opening reactions, providing a pathway to linear, functionalized molecules.

The cyclopropylmethyl moiety in derivatives of this compound can be susceptible to ring-opening under certain conditions, particularly those involving radical or cationic intermediates. For example, treatment of cyclopropylmethylamines or their derivatives under conditions that generate a radical at the benzylic-like position can lead to rapid ring-opening to form a homoallylic radical.

While specific studies on the ring-opening of this compound were not found, research on related systems, such as alkylidenecyclopropyl ketones reacting with amines, demonstrates a distal cleavage of the cyclopropane (B1198618) C-C bond, leading to ring-expanded products like pyrroles. This suggests that under appropriate conditions, the cyclopropane ring in this compound derivatives could be opened and the resulting intermediate trapped to form new cyclic or acyclic structures.

Strain-Release Functionalization and Rearrangement Processes

The inherent ring strain of the cyclopropyl group in this compound suggests a predisposition towards reactions involving ring-opening, which would be driven by the release of this strain energy. Such transformations are well-documented for various cyclopropane-containing molecules, often leading to the formation of linear or larger cyclic structures. These reactions can be initiated by electrophiles, nucleophiles, radical species, or transition metals.

Despite the theoretical potential for this compound to undergo such strain-release functionalization and rearrangement processes, specific studies detailing these reactions for this particular compound are not available in the current body of scientific literature. General reactivity patterns of cyclopropylmethylamines suggest that reactions could involve the opening of the three-membered ring to form, for example, homoallylic amines or other functionalized acyclic amines. However, without experimental data, the specific conditions, regioselectivity, and stereoselectivity of such transformations for this compound remain speculative.

Formation of Advanced Derivative Classes Utilizing this compound as a Building Block

The primary amine functionality of this compound makes it a potential building block for the synthesis of more complex molecules, including various nitrogen-containing compounds.

Synthesis of Substituted Guanidine (B92328) Derivatives

The conversion of primary amines to guanidines is a common transformation in medicinal and organic chemistry. This is typically achieved by reacting the amine with a guanylating agent. While numerous methods exist for the synthesis of guanidines from primary amines, there is no specific literature describing the synthesis of substituted guanidine derivatives using this compound as the starting material. General methods for guanylation could theoretically be applied, but the specific outcomes, yields, and any influence of the ethylcyclopropyl group on the reaction are not documented.

Formation of Other Nitrogen-Containing Heterocycles

Primary amines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrroles, imidazoles, pyrazoles, and pyridines, through various cyclization strategies. The use of this compound in such synthetic routes could introduce the unique ethylcyclopropyl moiety into these heterocyclic systems. Nevertheless, a review of the literature indicates a lack of published research detailing the use of this compound in the formation of any specific nitrogen-containing heterocycles.

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The amine group of this compound can participate in a variety of carbon-nitrogen bond-forming reactions, such as amidation, alkylation, and reductive amination. Furthermore, the cyclopropyl ring itself can be involved in carbon-carbon bond-forming reactions, for instance, through palladium-catalyzed C-H activation, which has been demonstrated for other cyclopropylmethylamines. These reactions provide pathways to generate a diverse range of derivatives. However, specific examples and detailed research findings of such carbon-carbon and carbon-nitrogen bond-forming reactions starting from this compound are not described in the available scientific literature.

Mechanistic Investigations of Reactions Involving 1 Ethylcyclopropyl Methanamine

Elucidation of Reaction Pathways for Amine Derivatization

The derivatization of the primary amine group in (1-Ethylcyclopropyl)methanamine is a fundamental transformation that allows for the construction of more complex molecular architectures. Studies have focused on understanding the pathways of these reactions to optimize conditions and control product formation. Common derivatization reactions include acylation, alkylation, and sulfonylation.

The acylation of this compound with acyl chlorides or anhydrides typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the corresponding amide. The ethyl group on the cyclopropane (B1198618) ring can sterically hinder the approach of the acylating agent, potentially affecting the reaction rate compared to less substituted cyclopropylmethanamines.

Alkylation reactions, particularly N-alkylation, introduce new carbon-based substituents to the nitrogen atom. These reactions often follow an SN2 pathway, where the amine acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction's efficiency can be influenced by the nature of the alkylating agent and the reaction conditions.

Investigation of Cyclopropyl (B3062369) Ring Transformation Mechanisms

The cyclopropyl group in this compound is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain of approximately 27.5 kcal/mol. These transformations are of significant interest as they can lead to the formation of linear or heterocyclic structures.

Acid-catalyzed ring-opening reactions of cyclopropylamines can proceed through protonation of the nitrogen atom, followed by a concerted or stepwise cleavage of a carbon-carbon bond in the cyclopropane ring. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring. In the case of this compound, the presence of the ethyl group at the C1 position can direct the cleavage to afford specific products. For instance, treatment with strong acids can lead to the formation of homoallylic amines or other rearranged products.

Radical-mediated ring-opening reactions are another important class of transformations. The reaction can be initiated by the formation of a nitrogen-centered radical, which can then induce the cleavage of the cyclopropane ring. The stability of the resulting carbon-centered radical intermediate plays a crucial role in determining the reaction pathway and the final product distribution.

Role in Cascade and Multicomponent Reactions (e.g., Mannich-type reactions)

This compound can serve as a valuable building block in cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. Its participation in such reactions allows for the rapid construction of molecular complexity from simple starting materials.

In Mannich-type reactions, this compound can act as the amine component. The reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. The initial step is the formation of an iminium ion from the reaction of this compound and the aldehyde. This electrophilic iminium ion then reacts with a nucleophile, such as an enol or enolate, to form the β-amino carbonyl compound, known as a Mannich base. The cyclopropyl group remains intact throughout this process, providing a scaffold for further synthetic manipulations.

The utility of this compound in these reactions is highlighted by its ability to introduce the unique cyclopropylmethylamine motif into the final product, which can be a desirable feature in medicinal chemistry and materials science.

Studies on Transition States and Intermediates in Synthetic Transformations

The study of transition states and intermediates in reactions involving this compound provides deep insights into the reaction mechanisms and helps in predicting the stereochemical outcome. Computational and experimental methods are employed to characterize these transient species.

In the context of amine derivatization, the geometry of the tetrahedral intermediate formed during acylation can be modeled using computational chemistry. These models can help to rationalize the observed reactivity and selectivity. For example, the steric interactions between the ethyl group and the incoming acylating agent can be quantified to understand their impact on the activation energy of the reaction.

For cyclopropyl ring transformations, the structure of the transition state for the ring-opening step is of particular interest. Whether the ring cleavage is a concerted process or proceeds through a discrete intermediate can be investigated using techniques such as kinetic isotope effect studies and computational modeling. The identification of radical or cationic intermediates in these transformations is often achieved through trapping experiments or spectroscopic methods like electron paramagnetic resonance (EPR) for radical species.

Theoretical and Computational Chemistry of 1 Ethylcyclopropyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab-initio methods, are powerful tools for analyzing molecules at the electronic level. tandfonline.com Such calculations can determine optimized geometries, thermochemical parameters, and electronic properties, which are crucial for understanding the molecule's intrinsic characteristics. tandfonline.com

The electronic structure of (1-Ethylcyclopropyl)methanamine is dominated by the unique features of the cyclopropane (B1198618) ring. This three-membered ring is highly strained, with C-C-C bond angles compressed to approximately 60° instead of the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This significant angle strain results in "bent" or "banana" bonds, where the electron density of the C-C bonds is located outside the internuclear axis. This structural feature significantly enhances the ring's reactivity compared to acyclic or larger cyclic alkanes. longdom.org

The presence of the aminomethyl group, an electron-donating moiety, further influences the electronic properties. The nitrogen atom's lone pair of electrons can polarize the adjacent C-C bonds of the cyclopropane ring, making them more susceptible to cleavage. acs.org This donor-acceptor interaction is a key characteristic of substituted cyclopropylamines and is fundamental to their chemical transformations. acs.org

Quantum chemical calculations would typically be used to quantify these features by determining bond lengths, bond angles, and the distribution of electron density through population analysis (e.g., Mulliken or Natural Bond Orbital analysis).

Table 1: Predicted Geometrical Parameters for this compound (Note: These are estimated values based on typical results from DFT calculations on analogous cyclopropyl (B3062369) systems. Actual values would require specific calculations.)

Parameter Description Predicted Value
Bond Lengths
r(C-C) in ring Carbon-Carbon bond within the cyclopropane ring ~1.50 - 1.52 Å
r(C-N) Carbon-Nitrogen bond of the aminomethyl group ~1.46 - 1.48 Å
r(C-C) ethyl Carbon-Carbon bond of the ethyl group ~1.53 - 1.55 Å
r(C-C) ring-CH2N Bond between the ring and the aminomethyl carbon ~1.51 - 1.53 Å
Bond Angles
∠(C-C-C) in ring Internal angle of the cyclopropane ring ~60°
∠(H-N-H) Angle within the amino group ~106 - 108°

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. chemistrysteps.com For this compound, key rotations exist around the C-C bond of the ethyl group and the bond connecting the aminomethyl group to the cyclopropane ring.

The relative stability of different conformers is determined by a combination of torsional strain (repulsion between bonding electrons) and steric strain (repulsive interactions between bulky groups). chemistrysteps.com Computational methods can map the potential energy surface as a function of these rotational angles (dihedral angles) to identify low-energy, stable conformers and the energy barriers between them. For instance, the rotation of the ethyl group will lead to staggered and eclipsed conformations, with the staggered conformers being more stable. Similarly, the orientation of the aminomethyl group relative to the ethyl group will define different conformers with varying steric hindrance. A full conformational analysis would reveal the global minimum energy structure and other low-lying conformers that may be populated at room temperature. nih.gov

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactive nature. taylorandfrancis.comyoutube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For an amine like this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom. This makes the nitrogen atom the primary site of basicity and nucleophilicity. Reactions with electrophiles (e.g., protonation) will occur through this orbital. youtube.com

LUMO: The LUMO is the orbital that is most likely to accept electrons. It is typically a high-energy, antibonding orbital. Its energy and location indicate the molecule's susceptibility to attack by a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. taylorandfrancis.com

Computational calculations can provide precise energies and visualizations of the HOMO and LUMO, allowing for detailed predictions of regioselectivity and reactivity.

Table 2: FMO Theory Predictions for this compound

Orbital Predicted Location Chemical Implication
HOMO Primarily on the Nitrogen lone pair Site of basicity and nucleophilicity; dictates reactions with electrophiles.
LUMO Antibonding orbitals (e.g., σ* C-N, σ* C-C) Site of electrophilicity; dictates reactions with strong nucleophiles.

| HOMO-LUMO Gap | Moderate to High | Suggests good kinetic stability under normal conditions. |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe electronic details, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational dynamics and interactions with other molecules.

Molecular Dynamics (MD) simulations rely on a set of mathematical functions and associated parameters known as a force field (FF) to describe the potential energy of a system. youtube.com For novel or uncommon molecules like this compound, pre-existing force fields may lack accurate parameters. Therefore, a crucial step is the development and parameterization of a specific force field. nih.gov

The process involves:

Defining the Molecular Topology: This includes specifying atom types, bonds, angles, and dihedral angles.

Parameterizing Bonded Terms: The force constants for bonds and angles are often derived by fitting them to geometries and vibrational frequencies obtained from high-level quantum chemical calculations. nih.gov

Parameterizing Dihedral Terms: The potential energy profiles for rotation around single bonds are calculated using QM methods. The dihedral parameters in the force field are then fitted to reproduce these energy profiles.

Assigning Non-bonded Parameters: This includes assigning partial atomic charges to accurately model electrostatics and Lennard-Jones parameters to model van der Waals interactions. Charges are typically derived to fit the quantum mechanical electrostatic potential. Lennard-Jones parameters may be optimized to reproduce experimental data like liquid density and heat of vaporization for analogous compounds. uni-paderborn.de

Special attention is required for the cyclopropane moiety due to its strained nature, which is often handled with specific atom types and parameters to correctly model its unique geometry and energetics.

Table 3: Components of a Force Field Requiring Parameterization for this compound

Term Description Source of Target Data
Bond Stretching Energy required to stretch or compress a bond. QM optimized geometry
Angle Bending Energy required to bend an angle. QM optimized geometry
Dihedral Torsion Energy profile for rotation around a bond. QM potential energy scans
Partial Charges Distribution of charge across the molecule. QM electrostatic potential

| van der Waals | Repulsive and attractive forces (Lennard-Jones). | Experimental liquid properties (density, enthalpy) |

Computational models are highly effective at predicting spectroscopic signatures, which can be used to identify and characterize a molecule. After performing a geometry optimization using quantum chemistry, a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies of the molecule. tandfonline.com

These frequencies correspond to specific molecular motions (stretching, bending, scissoring, rocking) and directly correlate with the peaks observed in an infrared (IR) spectrum. youtube.com While calculated frequencies often have a systematic error compared to experimental spectra, they can be corrected using established scaling factors, providing a reliable prediction of the IR spectrum. This allows for the assignment of specific absorption bands to particular vibrational modes within the this compound molecule.

Table 4: Predicted Key IR Vibrational Frequencies for this compound (Note: These are approximate wavenumber ranges based on typical functional group frequencies.)

Vibrational Mode Description Approximate Wavenumber (cm⁻¹)
N-H Stretch Stretching of the amine N-H bonds. 3300 - 3500 (typically two bands)
C-H Stretch (sp³) Stretching of C-H bonds in the ethyl group. 2850 - 3000
C-H Stretch (ring) Stretching of C-H bonds on the cyclopropane ring. ~3000 - 3100
CH₂ Scissoring Bending motion of CH₂ groups. ~1450 - 1470
N-H Bend Bending motion of the amine group. ~1590 - 1650
C-N Stretch Stretching of the carbon-nitrogen bond. ~1000 - 1250

Investigation of Stereochemical Properties of this compound using Advanced Computational Methods

The primary computational techniques for this type of analysis are rooted in quantum mechanics, principally Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), often with higher-level corrections. nih.gov These methods are used to perform a series of computational experiments to map out the potential energy surface (PES) of the molecule. nih.gov

A fundamental step in the computational analysis of a flexible molecule like this compound is a thorough conformational search. mdpi.com This process aims to identify all possible stable three-dimensional arrangements (conformers) of the molecule and their relative energies. For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the cyclopropyl ring to the aminomethyl group and the orientation of the ethyl group on the cyclopropyl ring.

The investigation would typically proceed in the following stages:

Initial Structure Generation : Building the 3D structure of the (R) and (S) enantiomers of this compound.

Conformational Search : A systematic or stochastic search is performed to explore the rotational barriers around the key single bonds. This identifies various low-energy conformers.

Geometry Optimization : Each identified conformer is then subjected to geometry optimization using a selected level of theory (e.g., DFT with a suitable basis set like 6-31G(d,p)). This process finds the exact minimum energy structure for each conformer. nih.gov

Energy Calculations : Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between the conformers. nih.gov

Population Analysis : Based on the calculated relative Gibbs free energies, the Boltzmann population of each conformer at a given temperature can be predicted, revealing which structures are most likely to exist. mdpi.com

The results of such a computational study would provide a detailed picture of the conformational preferences of this compound. It is expected that steric hindrance plays a significant role in determining the most stable conformers. For instance, conformers where the bulky ethyl group and the aminomethyl group are oriented to minimize steric clash would be energetically favored. This principle is analogous to the well-understood conformational preferences in substituted cyclohexanes, where bulky substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. sapub.orgyoutube.com

To illustrate the expected outcomes of such a computational investigation, the following hypothetical data tables are presented.

Table 1: Calculated Relative Energies of (S)-(1-Ethylcyclopropyl)methanamine Conformers

This table would showcase the relative energies of the different stable conformers found for one of the enantiomers. The conformer with the lowest energy is set as the reference (0.00 kcal/mol).

ConformerDihedral Angle (N-C-C-CH3)Relative Energy (kcal/mol)Boltzmann Population (%)
A60°0.0075.3
B180°1.2514.8
C-60°2.509.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Key Geometric Parameters of the Most Stable Conformer

This table would detail the optimized bond lengths and angles for the most stable conformer, providing a precise description of its 3D structure.

ParameterValue
C-N Bond Length1.47 Å
C-C (ring-CH2) Bond Length1.51 Å
C1-C2 (ring) Bond Length1.50 Å
N-C-C Angle112.5°

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, advanced computational methods can be used to predict chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. mdpi.com By simulating these spectra for the (R) and (S) enantiomers and comparing them with experimentally measured spectra, the absolute configuration of a sample can be unequivocally determined. mdpi.com This combined experimental and theoretical approach is a powerful tool in modern stereochemical analysis. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (1-Ethylcyclopropyl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the presence and connectivity of the ethyl and aminomethyl groups attached to the cyclopropane (B1198618) ring.

¹H NMR and ¹³C NMR Signal Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The protons of the cyclopropane ring are diastereotopic and will appear as complex multiplets in the upfield region, a hallmark of cyclopropyl (B3062369) systems. The aminomethyl (CH₂-NH₂) protons would typically appear as a singlet or a slightly broadened singlet.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. bohrium.com Due to the molecule's symmetry, carbons within the same group (e.g., the two CH₂ groups of the cyclopropane ring) may be chemically equivalent and produce a single signal. bohrium.com The chemical shifts are influenced by the substitution pattern, with the quaternary carbon of the cyclopropane ring appearing at a distinct downfield shift compared to the other ring carbons.

Table 1: Predicted ¹H NMR Signal Assignments for this compound (Predicted for CDCl₃ solvent)

GroupPredicted Chemical Shift (δ ppm)MultiplicityIntegration
Ethyl -CH₃~ 0.9 - 1.1Triplet (t)3H
Ethyl -CH₂-~ 1.3 - 1.5Quartet (q)2H
Cyclopropyl -CH₂- (cis to -CH₂NH₂)~ 0.3 - 0.5Multiplet (m)2H
Cyclopropyl -CH₂- (trans to -CH₂NH₂)~ 0.5 - 0.7Multiplet (m)2H
Aminomethyl -CH₂-~ 2.5 - 2.7Singlet (s)2H
Amine -NH₂~ 1.1 - 1.5 (variable)Broad Singlet (br s)2H

Table 2: Predicted ¹³C NMR Signal Assignments for this compound (Predicted for CDCl₃ solvent)

Carbon AtomPredicted Chemical Shift (δ ppm)
Ethyl -C H₃~ 10 - 15
Ethyl -C H₂-~ 25 - 30
Cyclopropyl -C H₂-~ 12 - 18
Quaternary Cyclopropyl C ~ 20 - 25
Aminomethyl -C H₂-~ 45 - 55

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry Analysis

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. nih.gov For this compound, a key COSY correlation would be observed between the ethyl group's methyl protons and its methylene protons. It would also show correlations among the non-equivalent protons on the cyclopropane ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). chemicalbook.com It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal assigned to the aminomethyl group would show a correlation to the carbon signal in the ~45-55 ppm range. drugbank.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. bldpharm.com This technique pieces together the molecular puzzle. Key HMBC correlations for this compound would include:

Correlations from the ethyl protons (both -CH₃ and -CH₂) to the quaternary cyclopropyl carbon.

Correlations from the aminomethyl protons to the quaternary cyclopropyl carbon.

Correlations from the cyclopropyl protons to the aminomethyl carbon and the ethyl group carbons.

These 2D techniques, used in concert, leave no doubt about the molecule's constitution, confirming that both the ethyl group and the aminomethyl group are attached to the same quaternary carbon of the cyclopropane ring. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the exact molecular formula of this compound (C₆H₁₃N). The calculated exact mass can be compared to the measured mass to confirm the elemental composition, distinguishing it from other isomers with the same nominal mass. For example, the protonated molecule [M+H]⁺ would be analyzed.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₆H₁₄N⁺100.1121

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion (or a primary fragment ion) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

For this compound, the primary fragmentation pathways would likely involve the cyclopropane ring and the bonds to the substituents. Key fragmentation events would include:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the cyclopropane ring would result in a significant fragment.

Ring opening/rearrangement: Cyclopropane rings are strained and can undergo characteristic ring-opening fragmentations.

Cleavage of the aminomethyl group: The C-C bond between the cyclopropane ring and the aminomethyl group is another likely point of cleavage.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure determined by NMR. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are employed to separate the target compound from any impurities, starting materials, or byproducts from its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing the purity of a small molecule like this compound.

High-Performance Liquid Chromatography (HPLC): A sample is passed through a column packed with a stationary phase under high pressure. By selecting an appropriate column (e.g., a C18 reversed-phase column) and mobile phase, this compound can be separated from impurities. A detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS), quantifies the compound's peak area relative to any impurity peaks, allowing for a precise purity determination.

Gas Chromatography (GC): Given the volatility of this compound, GC is also a suitable technique for purity analysis. The compound is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification, providing a purity profile of the sample.

By employing these chromatographic methods, the purity of a synthesized batch of this compound can be confidently established, which is a critical parameter for any subsequent use.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and providing a "fingerprint" for the compound.

Expected Vibrational Frequencies:

The IR and Raman spectra of this compound are expected to show characteristic absorptions for the N-H, C-H, and cyclopropane ring vibrations.

N-H Vibrations: The primary amine group will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: C-H stretching vibrations of the ethyl and methylene groups will appear just below 3000 cm⁻¹. The C-H stretching vibrations associated with the cyclopropane ring are expected at higher frequencies, typically in the range of 3000-3100 cm⁻¹. acs.orgdocbrown.info

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes. A characteristic absorption for the cyclopropane ring is often observed near 1020 cm⁻¹. acs.org

Complementary Nature of IR and Raman:

While both techniques probe molecular vibrations, the selection rules differ. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule with low symmetry like this compound, many vibrations will be active in both IR and Raman. However, the symmetric "ring breathing" mode of the cyclopropane ring is often strong in the Raman spectrum and weak in the IR spectrum. cdnsciencepub.com

Characteristic Vibrational Bands (Expected):

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique(s) of Observation
N-H Stretch3300-3500 (two bands)IR, Raman
C-H Stretch (Aliphatic)2850-2960IR, Raman
C-H Stretch (Cyclopropyl)3000-3100IR, Raman
N-H Bend (Scissoring)1590-1650IR
CH₂ Bend (Scissoring)~1465IR, Raman
Cyclopropane Ring Breathing~1020Raman (strong), IR (weak)

This table is based on general spectroscopic principles and data for related compounds.

Role of 1 Ethylcyclopropyl Methanamine As a Synthon in Complex Organic Synthesis

Building Block in the Construction of Functionalized Cyclopropyl (B3062369) Compounds

The strained cyclopropane (B1198618) ring of (1-Ethylcyclopropyl)methanamine offers a gateway to a variety of functionalized cyclopropyl derivatives. The inherent ring strain can be strategically exploited in ring-opening reactions, while the amine functionality serves as a convenient handle for introducing a wide range of substituents.

Recent research has highlighted the utility of cyclopropylamines in the synthesis of more complex structures. For instance, the general class of cyclopropylamines is recognized for its role as a precursor in the synthesis of various drugs, including antidepressants and antiviral agents. researchgate.net The reactivity of the cyclopropane ring, with bond angles compressed to approximately 60°, makes it susceptible to transformations that are not readily achievable with other cyclic or acyclic systems. researchgate.net

While specific research detailing the direct use of this compound in the construction of functionalized cyclopropyl compounds is not extensively documented in publicly available literature, the principles of cyclopropylamine (B47189) chemistry suggest its potential in this area. The ethyl group on the cyclopropane ring can influence the regioselectivity and stereoselectivity of subsequent reactions, offering a means to fine-tune the properties of the resulting molecules. The primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce further complexity and functionality onto the cyclopropyl core.

Precursor in the Synthesis of Diverse Amine-Containing Molecular Scaffolds

The primary amine group of this compound is a key feature that allows it to serve as a versatile precursor for a multitude of amine-containing molecular scaffolds. This functionality provides a reactive site for the introduction of various pharmacophores and structural motifs, making it a valuable tool in medicinal chemistry and drug discovery.

The synthesis of diverse molecular scaffolds is a cornerstone of modern drug development. Recent advancements have focused on creating libraries of compounds based on a common core or scaffold, which can then be screened for biological activity. chemenu.com The amine group in molecules like this compound is an ideal point for such diversification. For example, in related systems, the amine serves as a handle for a variety of derivatizations, including reductive amination and amide coupling, which are pivotal for generating libraries of CNS-active compounds.

Contributions to Chemical Library Synthesis for Exploratory Chemical Research

The efficient construction of chemical libraries containing novel and structurally diverse compounds is paramount for identifying new lead compounds in drug discovery and for exploring chemical space. This compound, with its unique combination of a strained ring system and a reactive functional group, is a valuable contributor to this endeavor.

Chemical suppliers for early-stage drug discovery often provide unique building blocks to facilitate the synthesis of novel compound collections. The commercial availability of this compound hydrochloride indicates its utility as a building block for researchers in this area. The generation of chemical libraries often involves the systematic and repetitive linkage of various "building blocks" to create a large array of structurally diverse compounds. sigmaaldrich.com The primary amine of this compound allows for its incorporation into such libraries through a variety of well-established chemical transformations.

Future Directions in the Academic Research of 1 Ethylcyclopropyl Methanamine

Development of Novel and Environmentally Sustainable Synthetic Routes

The synthesis of cyclopropylamines is a topic of significant interest in organic chemistry, with numerous methods having been developed for this class of compounds. nih.gov Future research concerning (1-Ethylcyclopropyl)methanamine will likely focus on adapting and refining these methods to be more environmentally benign and efficient.

Key areas for development include:

Catalytic Approaches: A move away from stoichiometric reagents towards catalytic systems represents a major goal in sustainable chemistry. For the synthesis of this compound, this could involve the development of novel transition metal catalysts for the cyclopropanation of alkenes or the amination of cyclopropyl (B3062369) precursors. researchgate.net For instance, adapting titanium-catalyzed processes that form cyclopropylamines from amides and terminal alkenes could provide a direct and atom-economical route. researchgate.net

Electrochemistry: Electrochemical methods offer a green alternative to traditional redox reactions by using electricity to drive chemical transformations, thus avoiding hazardous reagents and reducing waste. researchgate.net An electro-induced Hofmann rearrangement of (1-ethylcyclopropyl)carboxamide, for example, could provide a practical and scalable route to this compound. thieme-connect.com

Flow Chemistry: Continuous-flow microreaction systems can enhance the safety and efficiency of chemical processes, particularly for reactions involving unstable intermediates or exothermic transformations. acs.org Developing a flow-based synthesis for this compound could lead to higher yields, better process control, and easier scalability compared to traditional batch methods. acs.org

Bio-catalysis: The use of enzymes to catalyze the synthesis of complex molecules is a rapidly growing field. Future research could explore the potential of engineered enzymes for the asymmetric synthesis of chiral this compound, offering high enantioselectivity under mild reaction conditions.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Route Potential Advantages Potential Challenges
Catalytic Cyclopropanation High efficiency, atom economy, potential for asymmetry. Catalyst cost and sensitivity, substrate scope.
Electrochemical Hofmann Rearrangement Avoids hazardous reagents, green, scalable. Requires specialized equipment, optimization of reaction conditions.
Continuous-Flow Synthesis Improved safety and efficiency, high throughput. Initial setup cost, potential for clogging.

Exploration of Unprecedented Reactivity Modes and Catalytic Transformations

The unique structural and electronic properties of cyclopropylamines, stemming from the strained three-membered ring, give rise to a rich and diverse reactivity profile. longdom.org Future research on this compound will likely uncover novel transformations and catalytic applications.

Ring-Opening Reactions: The inherent strain in the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing access to a variety of linear and heterocyclic structures. acs.org Investigating the regioselective and stereoselective ring-opening of this compound under different catalytic conditions (e.g., transition metal catalysis, photoredox catalysis) could lead to the synthesis of novel and valuable building blocks.

Cycloaddition Reactions: Cyclopropylamines can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings. rsc.org Exploring the reactivity of this compound in such reactions could provide efficient routes to complex nitrogen-containing heterocycles with potential biological activity.

N-Functionalization: The primary amine group of this compound is a versatile handle for further functionalization. Palladium-catalyzed N-arylation, for instance, has been shown to be effective for cyclopropylamines, enabling the synthesis of a wide range of N-aryl derivatives. acs.orgchemrxiv.org Future work could focus on developing more efficient and general methods for the N-alkylation, N-acylation, and N-heteroarylation of this compound.

Asymmetric Catalysis: The chiral forms of this compound could serve as valuable ligands in asymmetric catalysis. The combination of a rigid cyclopropyl group and a coordinating amine moiety could lead to the development of novel catalysts for a variety of enantioselective transformations.

Advanced Computational Studies for Rational Design of Derivatives and Reactions

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules, thereby guiding the rational design of new derivatives and reactions. longdom.orgphcogj.com For this compound, computational studies will be instrumental in several key areas:

Conformational Analysis: The interplay between the cyclopropyl ring and the aminomethyl group can lead to a complex conformational landscape. Detailed computational studies can elucidate the preferred conformations of this compound and its derivatives, which is crucial for understanding their reactivity and interactions with biological targets or catalysts.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound. acs.org This includes identifying transition states, calculating activation energies, and understanding the role of catalysts, which can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.

Design of Derivatives with Tailored Properties: By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with desired electronic, steric, and pharmacokinetic properties. nih.gov This "in silico" approach can significantly accelerate the discovery of new molecules with specific applications, for example, as enzyme inhibitors or materials precursors.

Table 2: Potential Applications of Computational Studies on this compound

Area of Study Computational Technique Expected Outcome
Conformational Landscape Density Functional Theory (DFT), Molecular Dynamics (MD) Identification of low-energy conformers, understanding of steric and electronic effects.
Reaction Mechanisms Transition State Theory, Quantum Mechanics/Molecular Mechanics (QM/MM) Elucidation of reaction pathways, prediction of product distributions, catalyst design.

Potential Applications in Materials Science and Advanced Organic Frameworks (emphasizing structural role)

The unique structural features of this compound make it an interesting building block for the construction of advanced materials. The rigid cyclopropyl group can impart specific conformational constraints, while the amine functionality provides a site for polymerization or coordination to metal centers.

Polymers and Coatings: The incorporation of the (1-ethylcyclopropyl)methyl moiety into polymer backbones could lead to materials with novel mechanical and thermal properties. longdom.org The rigidity of the cyclopropane ring can enhance the stiffness and thermal stability of polymers, making them potentially useful in high-performance applications.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.com The amine group of this compound can act as a coordinating site for metal ions, making it a potential linker for the synthesis of novel MOFs. nih.govnih.gov The size and shape of the (1-ethylcyclopropyl)methyl group would influence the pore size and topology of the resulting framework, potentially leading to materials with tailored properties for gas storage, separation, or catalysis. youtube.com The ethyl group, in particular, could influence the hydrophobicity and guest-framework interactions within the MOF pores.

Self-Assembled Monolayers: The amine group can be used to anchor this compound onto surfaces, forming self-assembled monolayers (SAMs). The orientation and packing of the molecules in the SAM would be dictated by the interplay of the surface-amine interaction and the steric demands of the (1-ethylcyclopropyl) group, potentially leading to surfaces with unique wetting, adhesion, or sensing properties.

The future academic research of this compound is a field with considerable untapped potential. By leveraging modern synthetic techniques, exploring its diverse reactivity, employing advanced computational tools, and investigating its role in materials science, researchers can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for (1-ethylcyclopropyl)methanamine, and how can researchers validate their purity?

  • Methodological Answer : Synthetic strategies for cyclopropyl-containing amines often involve ring-opening reactions or alkylation of cyclopropane derivatives. AI-powered synthesis planning tools (e.g., one-step synthesis predictions) can propose feasible routes by leveraging reaction databases . For purity validation, combine chromatographic techniques (HPLC, GC-MS) with spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity. Cross-reference spectral data with PubChem entries or computational predictions to resolve ambiguities .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via periodic NMR analysis and mass spectrometry. For liquid forms, track changes in viscosity or color. Storage recommendations (e.g., inert atmosphere, desiccants) should align with safety data sheets (SDS) for analogous cyclopropyl amines .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar amines?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Employ 2D NMR (e.g., COSY, HSQC) to resolve cyclopropyl and ethyl group spatial arrangements. Compare retention times in chiral HPLC with known enantiomers if stereochemistry is relevant. Computational modeling (DFT) can predict vibrational spectra (IR) for cross-validation .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in modulating biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets. Pair this with molecular docking simulations to predict interaction sites on the cyclopropyl moiety. For functional studies, employ cell-based assays (e.g., cAMP or calcium flux) to assess downstream signaling. Compare results with structurally related amines to identify pharmacophore contributions .

Q. How should contradictory data in solubility or reactivity studies be addressed?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent polarity, temperature). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation. If reactivity conflicts arise, employ kinetic studies (stopped-flow spectrometry) to monitor intermediate formation. Systematic reviews of prior datasets (e.g., meta-analysis) can identify confounding variables (e.g., trace impurities, pH variations) .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its bioactivity?

  • Methodological Answer : Test co-solvents (DMSO, cyclodextrins) or pH-adjusted buffers (e.g., citrate for protonation). Use Hansen solubility parameters to predict compatible solvents. For colloidal systems, formulate nanoemulsions or liposomes. Validate bioactivity post-formulation via dose-response assays (e.g., IC₅₀ shifts ≤10% indicate stability) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the ethylcyclopropyl group’s role?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl, isopropyl) on the cyclopropane or ethyl group. Test analogs in parallel using standardized assays (e.g., enzyme inhibition). Apply multivariate analysis (PCA, QSAR) to correlate structural features with activity. For advanced SAR, incorporate isotopic labeling (²H, ¹³C) to track metabolic or binding pathways .

Q. What protocols ensure safe handling of this compound during high-throughput screening?

  • Methodological Answer : Follow SDS guidelines for PPE (nitrile gloves, face shields) and engineering controls (fume hoods). Implement automated liquid handlers to minimize exposure. For spills, use inert absorbents (vermiculite) and neutralize with weak acids (e.g., citric acid). Regularly audit waste disposal protocols to comply with EPA/DOT regulations .

Data Presentation and Reproducibility

Q. How should researchers report spectroscopic data to enhance reproducibility?

  • Methodological Answer : Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Annotate peaks with coupling constants and integration values. For mass spectra, report ionization methods (ESI, EI) and resolution (unit vs. high-resolution). Adhere to IUPAC nomenclature in figure captions and tables .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :
    Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include confidence intervals and p-values in graphs. For outliers, apply Grubbs’ test or robust statistical models (e.g., RANSAC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.